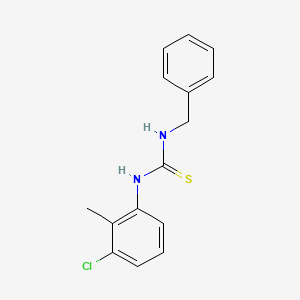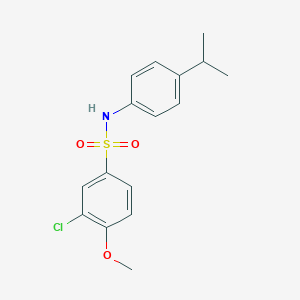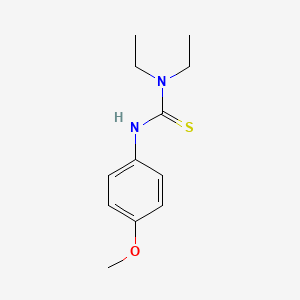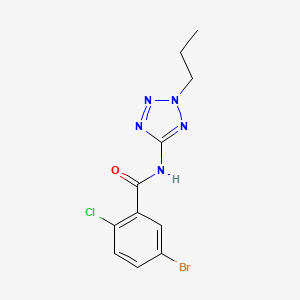
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea is an organic compound with the molecular formula C₁₅H₁₅ClN₂S. It belongs to the class of thioureas, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences .
Métodos De Preparación
The synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-chloro-2-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Análisis De Reacciones Químicas
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating diseases such as peptic ulcers and kidney stones. This compound has shown potent inhibitory activity against urease, making it a promising candidate for pharmaceutical applications .
Additionally, thiourea derivatives, including this compound, have been explored for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of corrosion inhibitors, ion sensors, and molecular electronics .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea as a urease inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide. The presence of the chloro and methyl groups enhances the binding affinity and inhibitory potential of the compound .
Comparación Con Compuestos Similares
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Benzyl-3-(2-methylphenyl)thiourea
- 1-Benzyl-3-(4-chlorophenyl)thiourea
- 1-Benzyl-3-(3,4-dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of additional chloro groups can enhance the compound’s inhibitory activity against urease .
Propiedades
IUPAC Name |
1-benzyl-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGUOMFCZOTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE](/img/structure/B5826967.png)
![1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5826974.png)
![1-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5826977.png)

![2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide](/img/structure/B5826988.png)
![3-phenyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B5826991.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5826995.png)

![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B5827029.png)
![N-allyl-N'-(3-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5827035.png)
![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5827044.png)
![5-[2-(1-Cyclohexenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5827047.png)
